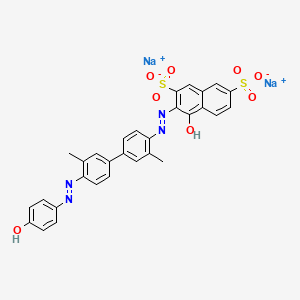
2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- is a complex organic compound that features a piperidine ring and a quinazoline moiety.
Preparation Methods
The synthesis of 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The preparation methods often include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Quinazoline Moiety: This step involves the synthesis of the quinazoline ring, which is then attached to the piperidine ring through a series of condensation reactions.
Chemical Reactions Analysis
2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Piperidinecarboxylic acid, 1-((6,8-dibromo-3,4-dihydro-4-oxo-3-phenyl-2-quinazolinyl)methyl)- stands out due to its unique structural features and potential applications. Similar compounds include:
6-Oxo-2-piperidinecarboxylic acid: Known for its use in synthesizing functionalized β-lactam N-heterocycles.
Isonipecotic acid: Utilized in the synthesis of various pharmaceutical agents.
Properties
CAS No. |
77161-19-4 |
|---|---|
Molecular Formula |
C21H19Br2N3O3 |
Molecular Weight |
521.2 g/mol |
IUPAC Name |
1-[(6,8-dibromo-4-oxo-3-phenylquinazolin-2-yl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C21H19Br2N3O3/c22-13-10-15-19(16(23)11-13)24-18(12-25-9-5-4-8-17(25)21(28)29)26(20(15)27)14-6-2-1-3-7-14/h1-3,6-7,10-11,17H,4-5,8-9,12H2,(H,28,29) |
InChI Key |
NUFIYYVHMBZMPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,8-cd]-1,2-ditellurole](/img/structure/B13799515.png)
![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)

![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)


![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)





![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)

